N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide
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Overview
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide, also known as FPHC, is a novel compound that has gained significant attention in the field of medicinal chemistry. FPHC belongs to the class of furan-based compounds and has shown promising results in various scientific research studies.
Scientific Research Applications
Palladium-Catalyzed Condensation
A study by Lu, Wu, and Yoshikai (2014) describes a palladium(II) catalyst facilitating the condensation of an N-aryl imine and an alkynylbenziodoxolone derivative to produce multisubstituted furans. This process includes the cleavage of the C-C triple bond and fragmentation of the carboxylate moiety, indicating a potential pathway for synthesizing derivatives of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide (Lu, Wu, & Yoshikai, 2014).
Synthesis and Reactivity in Organic Chemistry
Aleksandrov and El’chaninov (2017) focused on synthesizing and studying the reactivity of furan-2-yl compounds, which can be relevant for the functionalization of this compound (Aleksandrov & El’chaninov, 2017).
Anti-Bacterial Activities
Research by Siddiqa et al. (2022) explored the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides and their in vitro anti-bacterial activities. This indicates potential biomedical applications of furan-2-carboxamide derivatives (Siddiqa et al., 2022).
PET Imaging in Neuroscience
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a derivative of furan-2-carboxamide. This has implications for imaging reactive microglia and studying neuroinflammation (Horti et al., 2019).
Synthesis of Furan Polyesters
Jiang, Maniar, Woortman, Alberda van Ekenstein, and Loos (2015) demonstrated the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, highlighting the potential of furan derivatives in producing sustainable polymers (Jiang et al., 2015).
Antimicrobial Activity
Cakmak et al. (2022) synthesized and evaluated a thiazole-based heterocyclic amide (N-(thiazol-2-yl)furan-2-carboxamide) for its antimicrobial activity, providing insights into the biological applications of furan-2-carboxamide derivatives (Cakmak et al., 2022).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It’s known that furan derivatives can cause cytotoxicity in certain cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . This occurs alongside cell cycle arrest from the up-regulation of p53 and p21 .
Biochemical Pathways
It’s known that furan derivatives can cause apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 .
Pharmacokinetics
Furan derivatives are generally known for their remarkable therapeutic efficacy .
Result of Action
It’s known that furan derivatives can exert a potent suppressive effect on certain cancer cells .
Action Environment
It’s known that the effectiveness of furan derivatives can be influenced by various factors, including the presence of other compounds, temperature, ph, and more .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-14(11-18-17(20)16-4-2-10-22-16)12-5-7-13(8-6-12)15-3-1-9-21-15/h1-10,14,19H,11H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFXXQIFMVSOFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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